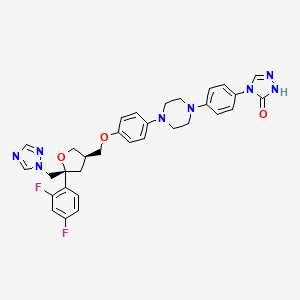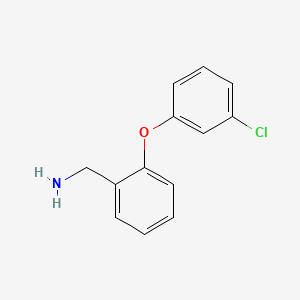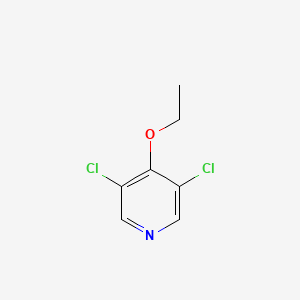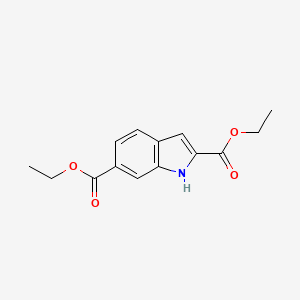
(E)-3-Methoxy-4-((2-(pyridin-3-yl)-5,6-dihydropyridin-3(4H)-ylidene)Methyl)phenol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-Methoxy-4-((2-(pyridin-3-yl)-5,6-dihydropyridin-3(4H)-ylidene)Methyl)phenol dihydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a methoxy group, a pyridine ring, and a phenol moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Methoxy-4-((2-(pyridin-3-yl)-5,6-dihydropyridin-3(4H)-ylidene)Methyl)phenol dihydrochloride typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Methoxy Group Introduction: The methoxy group is usually introduced via methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base.
Phenol Moiety Attachment: The phenol moiety can be attached through a coupling reaction, such as a Suzuki coupling, which involves a palladium-catalyzed cross-coupling between a boronic acid and a halide.
Final Assembly: The final step involves the condensation of the pyridine derivative with the phenol derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring, converting it into a piperidine ring.
Substitution: The phenol moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Halogenated phenol derivatives.
科学研究应用
Chemistry
In chemistry, (E)-3-Methoxy-4-((2-(pyridin-3-yl)-5,6-dihydropyridin-3(4H)-ylidene)Methyl)phenol dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays and drug discovery.
Medicine
Medically, the compound has potential applications as a therapeutic agent. Its interactions with specific molecular targets could lead to the development of new drugs for treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of (E)-3-Methoxy-4-((2-(pyridin-3-yl)-5,6-dihydropyridin-3(4H)-ylidene)Methyl)phenol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can affect various cellular pathways, resulting in therapeutic effects.
相似化合物的比较
Similar Compounds
- (E)-3-Methoxy-4-((2-(pyridin-2-yl)-5,6-dihydropyridin-3(4H)-ylidene)Methyl)phenol dihydrochloride
- (E)-3-Methoxy-4-((2-(pyridin-4-yl)-5,6-dihydropyridin-3(4H)-ylidene)Methyl)phenol dihydrochloride
Uniqueness
Compared to similar compounds, (E)-3-Methoxy-4-((2-(pyridin-3-yl)-5,6-dihydropyridin-3(4H)-ylidene)Methyl)phenol dihydrochloride exhibits unique properties due to the position of the pyridine ring and the specific configuration of the methoxy and phenol groups. These structural differences can lead to variations in reactivity, binding affinity, and overall biological activity, making this compound particularly valuable for specific applications.
属性
CAS 编号 |
185247-71-6 |
|---|---|
分子式 |
C18H20Cl2N2O2 |
分子量 |
367.27 |
IUPAC 名称 |
(4Z)-3-methoxy-4-[(6-pyridin-3-yl-1,2,3,4-tetrahydropyridin-5-yl)methylidene]cyclohexa-2,5-dien-1-one;dihydrochloride |
InChI |
InChI=1S/C18H18N2O2.2ClH/c1-22-17-11-16(21)7-6-13(17)10-14-4-3-9-20-18(14)15-5-2-8-19-12-15;;/h2,5-8,10-12,20H,3-4,9H2,1H3;2*1H/b13-10-;; |
InChI 键 |
FRXSKOYKAUCGJN-CAPVWHLOSA-N |
SMILES |
COC1=CC(=O)C=CC1=CC2=C(NCCC2)C3=CN=CC=C3.Cl.Cl |
同义词 |
(E)-3-Methoxy-4-((2-(pyridin-3-yl)-5,6-dihydropyridin-3(4H)-ylidene)Methyl)phenol dihydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


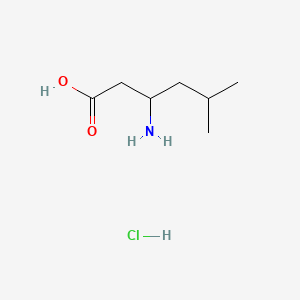


![N-(4-methoxyphenyl)-N-[4-morpholinyl(phenyl)methylene]amine](/img/structure/B599597.png)
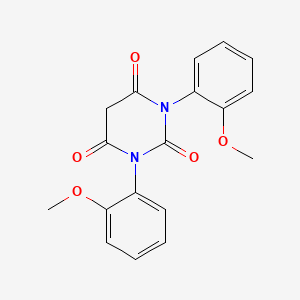
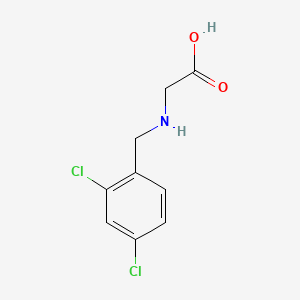
![3-(4-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B599600.png)
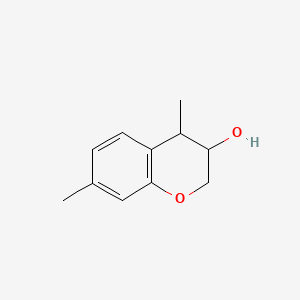
![1,4-Dimethylbenzo[F]quinolin-4-ium](/img/structure/B599602.png)
